molecular formula C6H4Cl2O B580965 2,5-Dichlorophenol-3,4,6-d3 CAS No. 1219803-68-5

2,5-Dichlorophenol-3,4,6-d3

Cat. No. B580965
M. Wt: 166.015
InChI Key: RANCECPPZPIPNO-CBYSEHNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichlorophenol-3,4,6-d3 (2,5-DCP-d3) is a stable, deuterated chlorinated phenol. It has a wide range of applications in scientific research, including in the fields of chemistry, biochemistry, and pharmacology. It is a useful tool for investigating the structure and function of biological molecules and can be used to study the effects of environmental toxins.

Scientific Research Applications

Isotopic Abundance in Dichlorophenol Isomers

A study by Trivedi et al. (2016) explored the isotopic abundance ratios in dichlorophenol isomers, including 2,5-dichlorophenol, when treated with biofield energy. This treatment was found to significantly alter the isotopic abundance ratios, which could affect the bond energy, reactivity, and stability of the compounds. Such changes are crucial for understanding the environmental and chemical behavior of dichlorophenol isomers, including 2,5-dichlorophenol, and could impact their use in pharmaceuticals, dyes, and as preservatives (Trivedi et al., 2016).

Photoreaction Mechanisms

Akai et al. (2001) studied the photoreaction mechanisms of multiple chloro-substituted derivatives of chlorophenol, including 2,5-dichlorophenol, by low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculations. The research provides insight into how sunlight and other light sources can influence the chemical pathways and degradation of these compounds in the environment, which is essential for predicting their behavior in natural waters and treated effluents (Akai et al., 2001).

Analytical Methods for Synthesis Intermediates

Zhang et al. (2020) developed HPLC and GC methods for analyzing 2,5-dichlorophenol, a key intermediate in the synthesis of dicamba. Their work emphasizes the importance of efficient analytical techniques for monitoring and optimizing the production processes of herbicides, ensuring purity and effectiveness while minimizing environmental impact (Zhang et al., 2020).

Environmental Degradation Studies

Diristiani et al. (2021) compared the degradation of 2,4-dichlorophenol and 2,5-dichlorophenol using a DBD non-thermal plasma reactor, highlighting advanced oxidation processes for effective pollutant removal from industrial wastewater. Such studies are critical for developing technologies that can efficiently remove hazardous compounds from water, thereby reducing health risks and environmental damage (Diristiani et al., 2021).

Electrochemical Sensors for Pollution Monitoring

Dong et al. (2016) developed a highly sensitive electrochemical sensor based on metal-organic frameworks for determining 2,4-dichlorophenol in water samples. This approach showcases the application of novel materials in monitoring water quality and detecting pollutants at low concentrations, essential for environmental protection and regulatory compliance (Dong et al., 2016).

properties

IUPAC Name

2,5-dichloro-3,4,6-trideuteriophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANCECPPZPIPNO-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)[2H])O)Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichlorophenol-3,4,6-d3

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